![molecular formula C18H23ClN6O2 B2358580 1-(4-chlorobenzyl)-8-((2-(dimethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 923222-34-8](/img/structure/B2358580.png)
1-(4-chlorobenzyl)-8-((2-(dimethylamino)ethyl)amino)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
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Description
Scientific Research Applications
Synthesis of Purine Derivatives
The synthesis of purine derivatives, such as thiadiazepino-purine ring systems, involves complex chemical reactions. These derivatives have potential applications in various fields of chemistry and pharmacology (Hesek & Rybár, 1994).
Purine-2,6-dione Derivatives and Receptor Affinity
Purine-2,6-dione derivatives, with specific substituents, have been studied for their affinity to serotonin receptors. These compounds have shown potential in exhibiting psychotropic activities (Chłoń-Rzepa et al., 2013).
Novel Synthesis Methods
Innovative synthesis methods for creating unusual pyrimidinyl purine diones have been reported. These new synthetic routes open avenues for further research in purine chemistry (Yadava et al., 2010).
Protective Groups in Purine Synthesis
The synthesis of 1-benzyl-3,7-dihydro-1H-purine-2,6-diones using protective groups like thietanyl has been explored. This approach is crucial for creating specific purine derivatives (Khaliullin & Shabalina, 2020).
Purine Dione Derivatives in Biochemical Research
The synthesis of purineselenyl and thiadiazolyl derivatives of purine diones offers insights into biochemical applications, including potential therapeutic uses (Gobouri, 2020).
Antimicrobial Activity of Purine Derivatives
Research on 8-Chlorotheophylline derivatives has shown their potential antimicrobial properties, indicating their significance in developing new antimicrobial agents (Abdul-Reda & Abdul-Ameer, 2018).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-8-[2-(dimethylamino)ethylamino]-3,7-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN6O2/c1-22(2)10-9-20-17-21-15-14(23(17)3)16(26)25(18(27)24(15)4)11-12-5-7-13(19)8-6-12/h5-8H,9-11H2,1-4H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHGEOOZJJQZBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCCN(C)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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